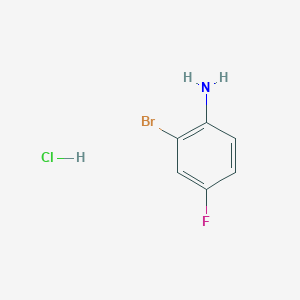![molecular formula C11H11BrN2O B12082275 (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)
(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of a bromine atom and a cyclopropyl group in this compound potentially enhances its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-bromobenzonitrile and cyclopropylamine.
Cyclization: The initial step involves the cyclization of 2-amino-4-bromobenzonitrile with cyclopropylamine under acidic conditions to form the benzimidazole core.
Hydroxymethylation: The benzimidazole derivative is then subjected to hydroxymethylation using formaldehyde in the presence of a base such as sodium hydroxide to introduce the hydroxymethyl group at the 2-position.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the cyclization reaction, reducing reaction time and improving yield.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), nucleophiles like amines or thiols.
Major Products
Oxidation: (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)formaldehyde or (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)carboxylic acid.
Reduction: 1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学研究应用
(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of the benzimidazole core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
作用机制
The mechanism of action of (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: The benzimidazole core can intercalate into DNA, disrupting DNA replication and transcription processes.
Signal Transduction Pathways: The compound may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
相似化合物的比较
Similar Compounds
1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol: Lacks the bromine atom, which may reduce its reactivity and biological activity.
5-Bromo-1H-benzo[d]imidazol-2-yl)methanol: Lacks the cyclopropyl group, which may affect its steric properties and interaction with biological targets.
Uniqueness
- The presence of both the bromine atom and the cyclopropyl group in (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol makes it unique in terms of its chemical reactivity and potential biological activity. These structural features may enhance its ability to interact with specific molecular targets and exhibit distinct pharmacological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H11BrN2O |
|---|---|
分子量 |
267.12 g/mol |
IUPAC 名称 |
(5-bromo-1-cyclopropylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C11H11BrN2O/c12-7-1-4-10-9(5-7)13-11(6-15)14(10)8-2-3-8/h1,4-5,8,15H,2-3,6H2 |
InChI 键 |
DTUGJRGVIPSCCS-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C3=C(C=C(C=C3)Br)N=C2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine](/img/structure/B12082194.png)
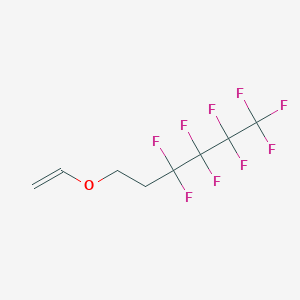


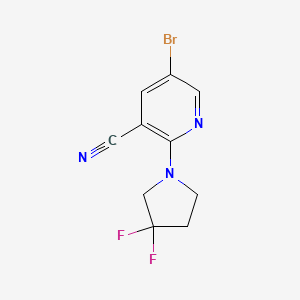
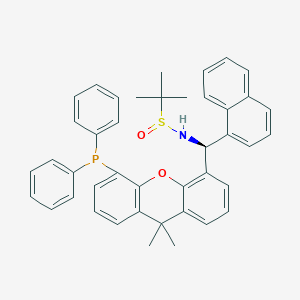
![1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine](/img/structure/B12082233.png)
![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)
![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)
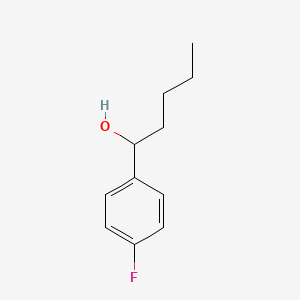
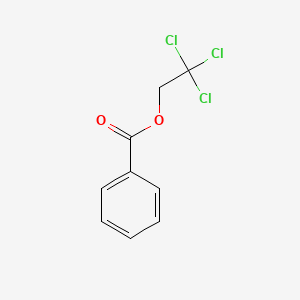
![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)

